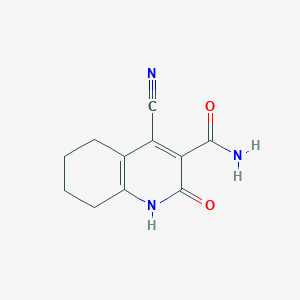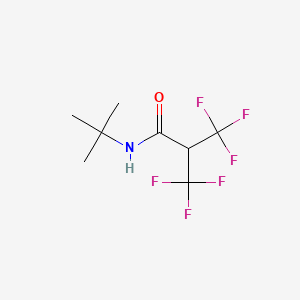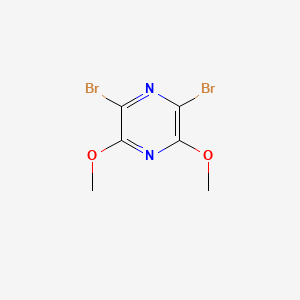![molecular formula C12H9F3N4O B11051858 4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11051858.png)
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with an ethyl group at the 4-position and a trifluoromethyl group at the 1-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
The synthesis of 4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate triazole and quinazoline precursors.
Cyclization Reaction: The triazole and quinazoline precursors undergo a cyclization reaction to form the triazoloquinazoline core.
Functional Group Introduction: The ethyl and trifluoromethyl groups are introduced at the desired positions through various organic reactions, such as alkylation and trifluoromethylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to improve efficiency and yield.
化学反应分析
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents with other functional groups, using reagents such as alkyl halides or aryl halides.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new bonds and create more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives and analogs of the original compound.
科学研究应用
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, neurodegenerative diseases, and infectious diseases.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to changes in gene expression and cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:
1,2,4-triazolo[4,3-a]quinoxalines: These compounds share a similar triazoloquinazoline core but differ in the substituents and specific ring structures.
Triazole-pyrimidine hybrids: These compounds combine triazole and pyrimidine moieties and are studied for their neuroprotective and anti-inflammatory properties.
Triazolophthalazines: These compounds feature a triazole ring fused to a phthalazine moiety and are explored for their potential as cancer therapeutics.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it particularly suitable for certain applications in medicinal chemistry and materials science.
属性
分子式 |
C12H9F3N4O |
|---|---|
分子量 |
282.22 g/mol |
IUPAC 名称 |
4-ethyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C12H9F3N4O/c1-2-18-9(20)7-5-3-4-6-8(7)19-10(12(13,14)15)16-17-11(18)19/h3-6H,2H2,1H3 |
InChI 键 |
YXAADUZMOTYVDP-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11051785.png)
![N-[(10Z)-3,3,4-tricyano-2-phenyloctahydro-8a,4-(epoxymethano)chromen-10-ylidene]acetamide](/img/structure/B11051791.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-7-nitro-1,2-benzoxazol-5-yl}acetamide](/img/structure/B11051797.png)
![N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051799.png)
![6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051800.png)

![3-[(naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11051803.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B11051806.png)
![6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051817.png)
![3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051821.png)
![N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11051825.png)


